4-amino-N'-{[5-(4-bromophenyl)-2-furyl]methylene}-1,2,5-oxadiazole-3-carbohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, including compounds structurally related to the target molecule, typically involves the reaction of aromatic carbohydrazides with various reagents. For instance, 3-Dimethylamino-2,2-dimethyl-2 H-azirine reacts with aromatic carbohydrazides to give 2-(1-amino-1-methylethyl)-5-aryl-1, 3, 4-oxadiazoles. This reaction pathway highlights the versatile approaches available for constructing the oxadiazole core, a key feature of the target compound (Link, 1978).
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by X-ray crystallography, which provides detailed insights into their crystalline forms and molecular configurations. For example, compounds structurally similar to the target have been found to crystallize in specific space groups, with molecular structures displaying E configuration with respect to their C=N double bonds. Such detailed structural analysis is crucial for understanding the chemical behavior and potential applications of these compounds (Mei-An Zhu & X. Qiu, 2011).
Chemical Reactions and Properties
1,3,4-Oxadiazoles undergo various chemical reactions, reflecting their rich chemistry. They can react with different nucleophiles and active methylene compounds to form a wide range of substitution products. These reactions are pivotal for the synthesis of novel derivatives with potential biological activities. The chemical versatility of these compounds underlines their utility in synthetic organic chemistry (Hassaneen et al., 1991).
Physical Properties Analysis
The physical properties of 1,3,4-oxadiazole derivatives, such as their UV absorption and photoluminescent properties, are influenced by their molecular structure. These properties are essential for their application in materials science, particularly in the development of new photoluminescent materials. The effects of aryl groups on the UV absorption and photoluminescent properties have been extensively studied, providing valuable insights into the design of compounds with desired optical properties (Liu Yu et al., 2006).
Scientific Research Applications
Antimycobacterial Activity
Compounds similar to 4-amino-N'-{[5-(4-bromophenyl)-2-furyl]methylene}-1,2,5-oxadiazole-3-carbohydrazide have been synthesized and evaluated for their antimycobacterial activity. For instance, Ş. Küçükgüzel et al. (1999) synthesized various hydrazones with structural similarities and found that some of these compounds, like compound 3a, exhibited promising antituberculosis activity against Mycobacterium tuberculosis H37Rv (Ş. Küçükgüzel et al., 1999).
Antimicrobial Evaluation
Research has also been conducted on the antimicrobial properties of 1,3,4-oxadiazole derivatives. For example, E. Jafari et al. (2017) synthesized and evaluated some 2,5 disubstituted 1,3,4-oxadiazole derivatives, observing significant antibacterial activities against Staphylococcus aureus and Escherichia coli (E. Jafari et al., 2017).
Synthesis and Antimicrobial Studies of Substituted 1,3,4-Oxadiazole Derivatives
A. N. Mayekar et al. (2010) synthesized a series of new 1,3,4-oxadiazole derivatives having a 6-bromonaphthalene moiety. These compounds were tested for their antimicrobial activities, with some exhibiting good activity (A. N. Mayekar et al., 2010).
Synthesis and Anti-Bacterial Study of N-Substituted Derivatives
H. Khalid et al. (2016) undertook research on 1,3,4-oxadiazole bearing compounds due to their biological activities. They synthesized N-substituted derivatives of a specific compound and found that these compounds exhibited moderate to talented antibacterial activity (H. Khalid et al., 2016).
Future Directions
properties
IUPAC Name |
4-amino-N-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-1,2,5-oxadiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN5O3/c15-9-3-1-8(2-4-9)11-6-5-10(22-11)7-17-18-14(21)12-13(16)20-23-19-12/h1-7H,(H2,16,20)(H,18,21)/b17-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAVMOWUIQIJND-REZTVBANSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=O)C3=NON=C3N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=O)C3=NON=C3N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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